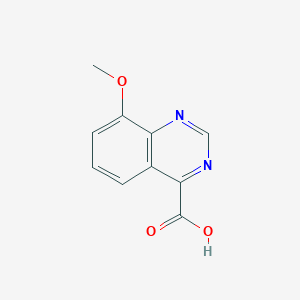

8-Methoxyquinazoline-4-carboxylic acid

Description

BenchChem offers high-quality 8-Methoxyquinazoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxyquinazoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

8-methoxyquinazoline-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-15-7-4-2-3-6-8(7)11-5-12-9(6)10(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

OFCPNVOKZMPASB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=CN=C2C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

8-Methoxyquinazoline-4-carboxylic Acid (CAS 1783653-15-5): A Privileged Scaffold for Next-Generation Kinase Inhibitor Discovery

Executive Summary & Structural Rationale

In modern drug discovery, the quinazoline scaffold is a historically privileged pharmacophore, forming the core of targeted therapies such as gefitinib, erlotinib, and lapatinib[1]. These molecules primarily act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR. However, the traditional reliance on 4-chloroquinazolines for late-stage diversification via nucleophilic aromatic substitution (SNAr) often limits the chemical space to 4-amino or 4-ether derivatives.

8-Methoxyquinazoline-4-carboxylic acid (CAS 1783653-15-5) [2] represents a strategic departure from this classical approach. By installing a carboxylic acid at the C4 position and a methoxy group at the C8 position, this building block offers unique steric, electronic, and synthetic advantages:

-

The C8-Methoxy Group: Acts as an electron-donating group that modulates the pKa of the quinazoline nitrogens, optimizing hydrogen-bonding interactions with the hinge region of the kinase ATP-binding pocket. Sterically, it restricts the rotation of substituents at the C7 or C9 equivalent positions, locking the pharmacophore into a bioactive conformation.

-

The C4-Carboxylic Acid: Serves as a highly versatile handle for late-stage functionalization. It enables the synthesis of 4-carboxamides—which project into the solvent-exposed region of the kinase pocket to improve aqueous solubility—or acts as a traceless directing group in decarboxylative cross-coupling reactions.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting library.

Table 1: Molecular Descriptors and Physicochemical Properties of CAS 1783653-15-5

| Property | Value | Pharmacological Relevance |

| Chemical Formula | C10H8N2O3 | Low molecular weight fragment, ideal for lead generation. |

| Molecular Weight | 204.18 g/mol | Leaves >295 Da of "budget" for diversification before hitting Lipinski's limit. |

| Hydrogen Bond Donors (HBD) | 1 (Carboxylic Acid) | Consumed during amide coupling; final products typically have 0-1 HBDs. |

| Hydrogen Bond Acceptors (HBA) | 5 (N, O atoms) | Excellent for interacting with the kinase hinge region backbone (e.g., Met793 in EGFR). |

| Topological Polar Surface Area | 73.1 Ų | Optimal for cellular permeability; will decrease upon amide formation. |

| LogP (Predicted) | ~1.2 | Highly hydrophilic intermediate; ensures final drug candidates avoid excessive lipophilicity. |

Mechanistic Pathway: Kinase Inhibition

Quinazoline derivatives synthesized from this scaffold are typically designed to target the PI3K/AKT or MAPK/ERK signaling cascades by competitively binding to the ATP pocket of upstream receptor tyrosine kinases[3]. The diagram below illustrates the logical flow of how derivatives of CAS 1783653-15-5 disrupt oncogenic signaling.

Fig 1. Mechanism of action for quinazoline-based kinase inhibitors targeting EGFR signaling.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocol design must be rooted in chemical causality. The electron-deficient nature of the quinazoline ring withdraws electron density from the C4-carboxylic acid, making it less nucleophilic and prone to decarboxylation under harsh basic conditions. Therefore, mild, highly efficient coupling reagents like HATU are required[4].

Protocol A: High-Throughput Amide Library Generation via HATU Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard carbodiimides (EDC/DCC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This intermediate suppresses epimerization and accelerates the aminolysis step, which is crucial when dealing with sterically hindered or electron-deficient heterocyclic acids[5].

Reagents & Materials:

-

8-Methoxyquinazoline-4-carboxylic acid (1.0 equiv, 0.5 mmol)

-

Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

-

HATU (1.1 equiv, 0.55 mmol)[6]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

-

Preparation of the Active Ester: In an oven-dried vial equipped with a magnetic stir bar, dissolve 8-methoxyquinazoline-4-carboxylic acid (102 mg, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Base Addition: Add DIPEA (261 µL, 1.5 mmol) dropwise. Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, which could otherwise degrade the highly electrophilic active ester.

-

Activation: Add HATU (209 mg, 0.55 mmol) in one portion. Stir the reaction at 0 °C for 15 minutes.

-

Self-Validation Check: Monitor the reaction via LC-MS. You should observe the complete consumption of the starting material and the formation of the HOAt-ester intermediate (M+118). If this intermediate is absent, verify the anhydrous nature of your DMF, as moisture causes rapid hydrolysis of the uronium species[7].

-

-

Aminolysis: Dissolve the target amine (0.6 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Workup & Isolation: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (typically a gradient of 0-10% Methanol in Dichloromethane) to yield the pure 8-methoxyquinazoline-4-carboxamide.

Fig 2. Divergent synthetic workflows utilizing the 4-carboxylic acid handle for library generation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized quinazoline derivatives, rigorous analytical validation is required. The 8-methoxyquinazoline core presents distinct spectroscopic signatures:

-

1H NMR (400 MHz, DMSO-d6): The C2 proton of the quinazoline ring is highly deshielded due to the adjacent nitrogens, typically appearing as a sharp singlet between δ 9.00 – 9.30 ppm. The methoxy protons at C8 will appear as a distinct singlet around δ 4.00 – 4.15 ppm. Disappearance of the broad carboxylic acid OH peak (~δ 13.5 ppm) confirms successful coupling.

-

LC-MS (ESI+): The quinazoline nitrogens readily accept protons, making ESI+ an excellent ionization method. Look for the [M+H]+ peak. Ensure the gradient method uses an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to maintain sharp peak shapes, as the basic nitrogens can cause tailing on standard C18 columns at neutral pH.

References

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases Journal of Medicinal Chemistry URL:[Link]

-

A New Series of PDGF Receptor Tyrosine Kinase Inhibitors: 3-Substituted Quinoline Derivatives Journal of Medicinal Chemistry URL:[Link]

-

Peptide coupling reagents, more than a letter soup (Cited via Fisher Scientific Amide Synthesis Guide) Chemical Reviews (2011, 111, 6557–6602) URL:[Link]

Sources

The Unfolding Potential of 8-Substituted Quinazoline-4-Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its many derivatives, 8-substituted quinazoline-4-carboxylic acids are emerging as a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising molecules. We delve into their role as potent inhibitors of key cellular targets, including Aurora A kinase and tankyrases, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Quinazoline Core in Modern Drug Discovery

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds that form the structural basis of a multitude of biologically active molecules.[1] The versatility of the quinazoline ring system, which allows for substitutions at various positions, has made it a "privileged scaffold" in drug design.[2] The properties and biological activities of quinazoline derivatives are profoundly influenced by the nature and position of these substituents.[3] Notably, modifications at the C2, C4, C6, C7, and C8 positions have been shown to be critical in determining the pharmacological profile of these compounds.[4][5]

This guide focuses specifically on the burgeoning class of 8-substituted quinazoline-4-carboxylic acids. The introduction of substituents at the C8 position has been shown to significantly enhance potency and selectivity for various biological targets, opening new avenues for therapeutic intervention.[6] We will explore the chemical synthesis of these compounds, dissect their structure-activity relationships, and elucidate their mechanisms of action, with a particular focus on their anticancer properties.

Synthetic Strategies for 8-Substituted Quinazoline-4-Carboxylic Acids

The synthesis of 8-substituted quinazoline-4-carboxylic acids typically involves a multi-step process, beginning with the appropriate substituted anthranilic acid precursor. A general and adaptable synthetic route is outlined below.

General Synthetic Protocol

A common and effective method for the synthesis of the quinazoline core is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[3][7] This classical method has been enhanced through modern techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[8]

Step 1: Synthesis of the Substituted Anthranilic Acid Precursor

The journey to an 8-substituted quinazoline-4-carboxylic acid begins with the corresponding 3-substituted-2-aminobenzoic acid. For instance, to introduce a nitro group at the 8-position of the final quinazoline, one would start with 2-amino-3-nitrobenzoic acid. This precursor can be synthesized from 3-nitrophthalic acid through a series of reactions including mono-esterification, acylation, and a Curtius rearrangement.[9][10]

Step 2: Cyclization to Form the Quinazolinone Ring

The substituted anthranilic acid is then cyclized to form the quinazolinone ring. This can be achieved by reacting the anthranilic acid derivative with formamide, often under microwave irradiation to accelerate the reaction.[7][11] This step can also be performed by first converting the anthranilic acid to a benzoxazinone intermediate using an anhydride like acetic anhydride, followed by reaction with an amine.[12]

Step 3: Introduction of the Carboxylic Acid at C4

The carboxylic acid moiety at the C4 position is a key feature of this class of compounds. In some synthetic routes, the starting material, such as a derivative of isatin, can be hydrolyzed to yield a (2-aminophenyl)-oxo-acetic acid, which upon condensation with an aldehyde and ammonium acetate, directly furnishes the quinazoline-4-carboxylic acid core.[2][13]

Step 4: Functionalization at the C2 Position

Further diversity can be introduced at the C2 position. For example, reacting the quinazolinone intermediate with various acid chlorides can introduce a range of substituents.

Below is a diagram illustrating a generalized workflow for the synthesis of 8-substituted quinazoline-4-carboxylic acids.

Caption: Generalized synthetic workflow for 8-substituted quinazoline-4-carboxylic acids.

Structure-Activity Relationship (SAR): The Critical Role of the C8-Substituent

The biological activity of quinazoline-4-carboxylic acids is highly dependent on the nature and position of substituents on the quinazoline ring. SAR studies have revealed that the C8 position is a key modulator of potency and selectivity.

Table 1: Influence of C8-Substituents on Biological Activity

| C8-Substituent | Target | Biological Activity | Key Findings | Reference(s) |

| -F | Aurora A Kinase | Anticancer | A fluorine atom at the C8 position, in combination with a halogen at the terminal phenyl ring, significantly enhances inhibitory activity against Aurora A kinase. | [6] |

| -NO₂ | Tankyrase | Anticancer | A nitro group at the C8 position can engage in new interactions with TNKS2, improving both affinity and selectivity. | [11] |

| -Diol | Tankyrase | Anticancer | A diol substituent at the C8 position also improves affinity and selectivity for TNKS2. | [11] |

| Halogens (-F, -Cl) | Various | Antibacterial | The presence of a halogen at the C8 position can improve antimicrobial activities. | [14] |

These findings underscore the importance of the C8 position as a "hotspot" for modification to fine-tune the pharmacological properties of quinazoline-4-carboxylic acids. The introduction of small, electron-withdrawing groups like fluorine or larger, hydrogen-bonding capable groups like nitro and diol can lead to significant gains in potency and selectivity.

Mechanisms of Action: Targeting Key Cellular Pathways

8-Substituted quinazoline-4-carboxylic acids exert their biological effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. Two prominent mechanisms of action are the inhibition of Aurora A kinase and the modulation of the Wnt/β-catenin signaling pathway through tankyrase inhibition.

Inhibition of Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating mitosis.[15] Its overexpression is frequently observed in various cancers, making it an attractive target for anticancer drug development. Certain 8-substituted quinazoline-4-carboxylic acids have been identified as potent and selective inhibitors of Aurora A kinase.[6] For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been shown to be a potent inhibitor of Aurora A, leading to cell cycle arrest and apoptosis in cancer cells.[6]

The inhibitory mechanism involves the binding of the quinazoline derivative to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby disrupting mitotic progression.

Modulation of the Wnt/β-Catenin Signaling Pathway via Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis.[16] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[17] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a critical role in regulating the Wnt/β-catenin pathway.[18] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[16] By degrading Axin, tankyrases lead to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation.[19]

Several quinazolinone derivatives have been identified as potent tankyrase inhibitors.[11] By inhibiting tankyrase activity, these compounds stabilize Axin levels, leading to the degradation of β-catenin and the subsequent downregulation of Wnt signaling.[19] This mechanism offers a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling.

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 7. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells | Oncotarget [oncotarget.com]

An In-depth Technical Guide to the Biological Activity of 8-Methoxyquinazoline Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 8-methoxyquinazoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for evaluating these promising therapeutic scaffolds. We will explore their mechanisms of action, structure-activity relationships, and applications across various disease models, with a primary focus on oncology.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry.[1] Its rigid structure and ability to form key hydrogen bonds have made it a "privileged scaffold" for designing inhibitors of various enzymes, particularly protein kinases.[2] Several FDA-approved drugs, including gefitinib, erlotinib, and vandetanib, feature the quinazoline core and are used in cancer therapy.[3]

The introduction of a methoxy group at the C8 position (8-methoxy) significantly influences the molecule's electronic and steric properties. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles, making 8-methoxyquinazoline derivatives a particularly attractive area for drug discovery.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented biological activity of 8-methoxyquinazoline derivatives is their potent anticancer effect, primarily achieved through the inhibition of receptor tyrosine kinases (RTKs) and disruption of crucial oncogenic signaling pathways.[3][4]

Dual Inhibition of EGFR and VEGFR-2 Signaling

A significant number of 8-methoxyquinazoline derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6]

-

Expertise & Rationale: EGFR is a key driver of cell proliferation and survival in many cancers, while VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[5][7][8] A dual-inhibition strategy is therapeutically advantageous; it simultaneously attacks the tumor cells directly (via EGFR inhibition) and cuts off their blood supply (via VEGFR-2 inhibition), potentially leading to a more potent and durable antitumor response compared to single-target agents.[5]

The quinazoline scaffold serves as a high-affinity hinge-binding motif in the ATP-binding pocket of these kinases, effectively blocking the downstream signaling cascade.[9]

Targeting the Wnt/β-catenin Pathway

Recent studies have revealed a novel mechanism for 8-methoxyquinazoline derivatives: the disruption of the β-catenin/TCF4 protein-protein interaction.[10][11]

-

Expertise & Rationale: The Wnt/β-catenin signaling pathway plays a critical role in embryogenesis and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[11] The interaction between β-catenin and the transcription factor TCF4 is the final, crucial step that activates Wnt target genes responsible for proliferation, such as c-MYC and Cyclin D1.[11] Directly inhibiting this protein-protein interaction is a highly specific therapeutic strategy that avoids the complexities of targeting upstream components of the pathway.

Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed to bind to active site residues of β-catenin, sterically hindering its interaction with TCF4 and thereby downregulating this oncogenic pathway.[10][11]

Quantitative Anticancer Activity

The cytotoxic potential of 8-methoxyquinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and kinases.

| Derivative Class | Target Cell Line / Kinase | IC50 (µM) | Reference |

| 4,7-disubstituted 8-methoxyquinazoline | HCT116 (Colon Cancer) | 5.64 ± 0.68 | [10][11] |

| 4,7-disubstituted 8-methoxyquinazoline | HepG2 (Liver Cancer) | 23.18 ± 0.45 | [10] |

| 8-methoxy-2-trimethoxyphenyl-quinazoline | VEGFR-2 Kinase | 0.098 | [6] |

| 8-methoxy-2-trimethoxyphenyl-quinazoline | EGFR Kinase | 0.106 | [6] |

| 8-methoxy-2-trimethoxyphenyl-quinazoline | MDA-MB-231 (Breast Cancer) | 0.79 | [6] |

| 8-methoxy-2-trimethoxyphenyl-quinazoline | HeLa (Cervical Cancer) | 2.8 | [6] |

Antimicrobial and Antiviral Activities

While oncology remains the primary focus, the quinazoline scaffold also exhibits promising activity against microbial and viral pathogens.

Antibacterial and Antifungal Activity

Certain quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity.[12][13] The mechanism is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The activity can be effectively screened using standard microbiology assays.[14]

-

Trustworthiness & Rationale: The Agar Well Diffusion assay is a foundational, reliable method for initial screening of antimicrobial compounds. It provides a clear visual confirmation of growth inhibition (the "zone of inhibition"), allowing for a qualitative and semi-quantitative assessment of a compound's efficacy against various microorganisms. Its simplicity and low cost make it ideal for evaluating libraries of new derivatives.[14]

Antiviral Potential

Quinoline and quinazoline derivatives have been investigated for activity against a range of viruses, including Dengue virus, HIV, and human cytomegalovirus.[15][16][17] The mechanisms can be diverse, from inhibiting viral proteases, such as the DENV2 NS2B/NS3 protease, to blocking viral entry or replication processes like RNA-dependent DNA polymerase.[13][15]

Experimental Protocols: A Guide to Biological Evaluation

This section provides step-by-step methodologies for core experiments used to validate the biological activity of 8-methoxyquinazoline derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses a compound's ability to reduce the viability of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[14]

Detailed Steps:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[14]

-

Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach to the bottom of the wells.[14]

-

Compound Treatment: Prepare serial dilutions of the 8-methoxyquinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Self-Validation: Include control wells:

-

Negative/Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., 0.1% DMSO).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

-

-

Treatment Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated using non-linear regression analysis.

Protocol: Antibacterial Susceptibility Test (Agar Well Diffusion)

This protocol provides a preliminary assessment of a compound's antibacterial activity.

-

Principle: An agar plate is uniformly inoculated with a test bacterium. Wells are created in the agar, and the test compound is added. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone correlates with the compound's potency.[14]

Detailed Steps:

-

Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline, adjusting its turbidity to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14]

-

Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar plate.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the 8-methoxyquinazoline derivative solution (at a known concentration) into each well.[14]

-

Self-Validation: Include control wells:

-

Negative Control: The solvent used to dissolve the compound.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin).

-

-

-

Incubation: Incubate the plates at 37°C for 24 hours.[14]

-

Data Acquisition: Measure the diameter (in mm) of the clear zone of complete growth inhibition around each well.[14]

Conclusion and Future Directions

8-Methoxyquinazoline derivatives represent a highly versatile and potent class of biologically active molecules. Their proven success in targeting fundamental cancer pathways, such as EGFR and VEGFR-2, establishes them as elite scaffolds in oncology drug discovery.[5][9] Emerging research into their ability to modulate other complex pathways like Wnt/β-catenin, coupled with their potential antimicrobial and antiviral activities, opens new avenues for therapeutic development.[10][11][12]

Future research should focus on optimizing the structure-activity relationships to enhance selectivity and potency, exploring novel substitutions on the quinazoline core to uncover new mechanisms of action, and employing advanced in vivo models to validate the promising in vitro findings presented in this guide.

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.

- A Comparative Guide to the Biological Activity of Quinazoline Deriv

- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling p

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). [Source Not Available].

- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed.

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). [Source Not Available].

- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI.

- Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-prolifer

- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). [Source Not Available].

- Translational Oncology. (n.d.). Semantic Scholar.

- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry.

- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). PMC.

- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC.

- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). PMC.

- Synthesis and Antimicrobial Activity of some Quinazolinone Deriv

- New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. (2025).

- A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc.

- Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.

- New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro. (2025). Chemical Methodologies.

- Antiviral Agents – Benzazine Deriv

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). [Source Not Available].

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). [Source Not Available].

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.

- Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC.

- Antiviral Agents – Benzazine Deriv

- Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2021). Arabian Journal of Chemistry.

- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). PMC.

- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). PubMed.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 5. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 6. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elar.urfu.ru [elar.urfu.ru]

- 17. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline-4-Carboxylic Acid Scaffold: A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses specifically on the quinazoline-4-carboxylic acid moiety, a versatile and increasingly significant pharmacophore. The presence of the carboxylic acid group at the C-4 position not only provides a critical interaction point for various biological targets but also serves as a synthetic handle for extensive derivatization. We will explore the fundamental synthetic strategies, delve into the diverse therapeutic applications from oncology to infectious diseases, elucidate key mechanisms of action, and provide actionable experimental protocols for researchers in the field. This document is designed to serve as a comprehensive resource, blending established knowledge with recent advancements to empower the rational design of next-generation therapeutics based on this potent scaffold.

The Quinazoline Core: Foundational Chemistry and Synthesis

The quinazoline structure, first synthesized in 1869, is a bicyclic aromatic heterocycle known chemically as 1,3-diazanaphthalene.[1][4] Its derivatives are found in over 200 natural alkaloids and form the backbone of numerous approved drugs.[2][4] The inclusion of a carboxylic acid group at the 4-position profoundly influences the molecule's electronic properties and its potential for biological interactions, often acting as a key hydrogen bond donor or acceptor, or forming critical salt bridges within enzyme active sites.[5]

Key Synthetic Strategies

The construction of the quinazoline-4-carboxylic acid core can be achieved through several elegant synthetic routes. Modern medicinal chemistry often favors convergent, one-pot reactions for efficiency and yield.

A. One-Pot, Three-Component Condensation: A highly efficient and increasingly popular method involves the reaction of an isatin derivative, an aldehyde, and a nitrogen source like ammonium acetate.[6][7] The isatin is first hydrolyzed in situ to form a (2-amino-phenyl)-oxo-acetic acid salt, which then undergoes a cascade condensation reaction with the aldehyde and ammonia to form the quinazoline ring.[6][7] This method is notable for its operational simplicity and the ability to introduce diversity at the C-2 position by varying the aldehyde starting material.

B. Classical Approaches:

-

Niemetowski Synthesis: This method involves the condensation of anthranilic acid with formamide at high temperatures to yield 4-(3H)-quinazolinone, which can be further modified.[1]

-

From 2-Aminobenzonitriles: Palladium-catalyzed cascade reactions of 2-aminobenzonitriles with orthocarboxylates and boronic acids can provide a route to 4-arylquinazolines.[8]

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The one-pot condensation from isatin is particularly advantageous for library synthesis in a drug discovery context.

Caption: A generalized workflow for the one-pot synthesis of quinazoline-4-carboxylic acids.

Therapeutic Landscape and Mechanisms of Action

The quinazoline-4-carboxylic acid scaffold exhibits a remarkable breadth of biological activities, with derivatives being investigated across multiple therapeutic areas.[1][4][9]

Anticancer Activity

This is arguably the most explored area for quinazoline derivatives. Many function as potent enzyme inhibitors targeting key pathways in cancer cell proliferation and survival.[10][11]

Mechanism: Kinase Inhibition Many quinazoline-based drugs, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[7][10] The quinazoline core mimics the adenine ring of ATP, while substitutions at various positions confer selectivity and potency. The 4-carboxylic acid group can form crucial interactions within the kinase hinge region. Derivatives of this scaffold have also shown potent inhibitory activity against other kinases vital to tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Aurora A kinase.[10][12][13]

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based kinase inhibitors.

Other Anticancer Mechanisms:

-

Sirtuin Inhibition: Derivatives of the related quinoline-4-carboxylic acid scaffold have been developed as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase, leading to cell cycle arrest in leukemia cell lines.[14]

-

DHODH Inhibition: Quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway, which is a critical target in rapidly proliferating cancer cells.[3][5]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity

| Position/Modification | Observation | Rationale/Example |

| C2-Aryl Group | Bulky, hydrophobic substituents are often preferred.[5] | Enhances binding in hydrophobic pockets of kinase active sites. A 3-bromophenyl group showed high potency against Aurora A kinase.[12] |

| C4-Carboxylic Acid | Essential for activity against certain targets like DHODH and Aurora A.[5][12] | Forms a critical salt bridge or hydrogen bond with key residues (e.g., arginine, lysine) in the enzyme's active site. |

| Quinazoline Core | Substitution with electron-withdrawing groups (e.g., F, Cl) can enhance potency.[12] | Modulates the electronic properties of the heterocyclic system, potentially improving target engagement or cell permeability. |

| Derivatization of COOH | Conversion to amides or esters can modulate properties. | Allows for fine-tuning of solubility, cell permeability, and can introduce new interaction points with the target.[6][7] |

Antimicrobial Activity

The quinazoline scaffold is also a promising platform for developing novel antimicrobial agents to combat drug resistance.[15]

Mechanism: DNA Gyrase Inhibition A key bacterial target for this class of compounds is DNA gyrase (a type II topoisomerase), an enzyme essential for bacterial DNA replication and repair.[15] By inhibiting this enzyme, quinazoline derivatives prevent the relaxation of supercoiled DNA, leading to a cessation of critical cellular processes and ultimately bacterial death.[3] This mechanism is distinct from many clinically used antibiotics, offering a potential avenue to overcome existing resistance.

SAR Summary for Antibacterial Activity

| Position/Modification | Observation | Rationale/Example |

| C2-Styryl Group | Small electron-withdrawing groups on the styryl phenyl ring (e.g., nitro, chloro) showed potent activity against S. aureus.[16] | Enhances target binding affinity. |

| N3-Substitution | Introduction of various heterocyclic moieties can confer broad-spectrum activity. | Can provide additional binding interactions or improve pharmacokinetic properties. |

| C6-Substitution | Halogen substitutions (e.g., Bromo) on the quinazoline core are often favorable.[17] | Increases lipophilicity and can form halogen bonds with the target enzyme. |

Anti-inflammatory Activity

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes in inflammatory pathways.[1][17]

Mechanism: Enzyme Inhibition

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Quinazolinone-7-carboxylic acid amides have been designed as potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxy-fatty acids.[18] Inhibition of sEH increases the levels of these protective mediators.

-

Cyclooxygenase (COX) Inhibition: Some derivatives exhibit COX-2 inhibitory activity, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), by blocking the production of prostaglandins.[19]

Key Experimental Protocols

To facilitate research in this area, this section provides detailed, self-validating methodologies for the synthesis and biological evaluation of quinazoline-4-carboxylic acid derivatives.

Protocol 1: One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid

This protocol is adapted from established three-component synthesis methods.[6][7]

Objective: To efficiently synthesize a core quinazoline-4-carboxylic acid scaffold.

Materials:

-

Isatin

-

Benzaldehyde

-

Ammonium Acetate

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl, 3M)

-

Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Methodology:

-

In situ Hydrolysis of Isatin:

-

In a 100 mL round-bottom flask, dissolve isatin (1.0 eq) in a 1M NaOH aqueous solution.

-

Stir the mixture at room temperature for 30 minutes. The deep red color indicates the formation of the (2-amino-phenyl)-oxo-acetic acid sodium salt.

-

Causality Check: This initial step opens the five-membered ring of isatin to expose the necessary functional groups for the subsequent condensation.

-

-

Three-Component Condensation:

-

To the solution from Step 1, add ethanol, followed by benzaldehyde (1.1 eq) and ammonium acetate (3.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the benzaldehyde spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

-

-

Isolation of Carboxylate Salt:

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

-

A precipitate of 2-phenyl-quinazoline-4-carboxylic acid sodium salt will form.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

-

Acidification to Final Product:

-

Suspend the collected salt in water.

-

Slowly add 3M HCl dropwise while stirring until the pH of the solution is approximately 3-4.

-

Causality Check: Protonation of the carboxylate salt causes the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

Collect the resulting solid (the final product) by vacuum filtration, wash thoroughly with water to remove any residual salts, and dry in a vacuum oven.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6] Purity should be >95% for use in biological assays.

-

Protocol 2: In Vitro Aurora A Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Fluorescently labeled peptide substrate (e.g., Kemptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well microplates

-

Plate reader capable of measuring luminescence

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

-

Prepare solutions of Aurora A kinase, peptide substrate, and ATP in assay buffer at 2x the final desired concentration.

-

-

Assay Execution:

-

Add the test compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Initiate the kinase reaction by adding the 2x Aurora A kinase solution to the wells. Incubate for 10 minutes at room temperature.

-

Start the phosphorylation reaction by adding the 2x ATP/substrate mixture.

-

Causality Check: This timed incubation allows the enzyme to phosphorylate the substrate. The extent of phosphorylation is inversely proportional to the inhibitory activity of the test compound.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Stop the reaction and detect the remaining ATP level by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent produces a luminescent signal proportional to the amount of ATP remaining in the well.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely correlated with kinase activity.

-

Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[12]

-

Future Perspectives and Conclusion

The quinazoline-4-carboxylic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[20] Future efforts will likely focus on several key areas:

-

Improving Selectivity: As many targets (especially kinases) share structural similarities, designing derivatives with high selectivity remains a primary challenge to minimize off-target effects.

-

Overcoming Resistance: This scaffold provides a robust platform for designing agents that can overcome established drug resistance mechanisms, for instance, by targeting novel binding sites or inhibiting resistance-conferring proteins.[10]

-

Hybrid Molecules: Conjugating the quinazoline-4-carboxylic acid core with other pharmacophores to create hybrid molecules could lead to dual-action agents with enhanced efficacy.[9]

References

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - Semantic Scholar. (URL: )

- An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade | Bentham Science Publishers. (URL: )

- One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Deriv

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition | ACS Omega. (URL: )

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: )

- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids - Benchchem. (URL: )

- Chemistry and Pharmacology of Quinazoline Scaffolds-a review - ResearchG

- Synthesis of Quinazoline Derivatives and their Biological Activities. (URL: )

- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: )

- One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives | Request PDF - ResearchG

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: )

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. (URL: )

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (URL: )

- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI. (URL: )

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. (URL: )

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC. (URL: )

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )

- 2-(3-Bromophenyl)

- Structure–Activity Relationship for the 4(3H)

- Biological Activities of Recent Advances in Quinazoline - IntechOpen. (URL: )

- Quinazoline synthesis - Organic Chemistry Portal. (URL: )

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIV

- A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Rel

- Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar

- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (URL: )

- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Pharmacophore Modeling of 8-Methoxyquinazoline-4-carboxylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Scientific Rationale

As a Senior Application Scientist navigating the complexities of rational drug design, I often encounter privileged scaffolds that serve as the backbone for diverse therapeutic agents. The quinazoline core is one such ubiquitous motif. However, the specific functionalization seen in 8-Methoxyquinazoline-4-carboxylic acid presents a highly tunable, multi-faceted pharmacophore.

This technical guide deconstructs the structural and electronic profiling of this specific molecule. By understanding the causality behind its interactions—specifically how the 8-methoxy group modulates electron density and how the 4-carboxylic acid acts as a critical electrostatic anchor—we can build robust, self-validating pharmacophore models. These models are instrumental in virtual screening and lead optimization for targets ranging from 1 [1] to2 [2].

Structural and Electronic Profiling

To build an accurate 3D pharmacophore, we must first dissect the molecule into its constituent interaction vectors. The biological activity of 8-Methoxyquinazoline-4-carboxylic acid is driven by three distinct regional features:

-

The Quinazoline Core (Hydrophobic & Aromatic): The fused bicyclic system provides a rigid, planar surface ideal for

stacking interactions within hydrophobic pockets (e.g., the ATP-binding site of kinases). The N1 and N3 nitrogen atoms act as crucial Hydrogen Bond Acceptors (HBAs). -

The 4-Carboxylic Acid Moiety (Electrostatic & Hydrogen Bonding): Positioned at C4, the carboxylic acid is a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA). At physiological pH, it is typically ionized, allowing it to form strong salt bridges with basic amino acid residues (like Lysine or Arginine) or coordinate with metal ions in metalloenzymes. It frequently targets the solvent-exposed regions of protein active sites.

-

The 8-Methoxy Group (Steric & Electronic Modulation): The methoxy group at the C8 position serves a dual purpose. Sterically, it restricts the conformational flexibility of the ligand within narrow binding clefts. Electronically, it acts as an electron-donating group via resonance, increasing the electron density of the quinazoline ring. This subtly raises the

of the adjacent N1 nitrogen, enhancing its capacity to act as an HBA in the hinge region of kinases.

Pharmacophore Modeling Workflow

A robust pharmacophore model must be self-validating. The following workflow utilizes a ligand-based approach augmented by structure-based constraints, ensuring high specificity and sensitivity.

Workflow for 3D pharmacophore modeling of quinazoline-4-carboxylic acid derivatives.

Protocol 1: Computational Pharmacophore Generation & Validation

Causality & Rationale: Small molecules are highly flexible. If we only model the lowest-energy conformation, we risk missing the bioactive conformation induced by the protein target. Therefore, generating an ensemble of conformers is a mandatory first step.

Step-by-Step Methodology:

-

Data Compilation: Assemble a training set of known active 8-methoxyquinazoline-4-carboxylic acid derivatives and a decoy set (inactive compounds with similar 1D physicochemical properties but different 2D topologies) from databases like DUD-E.

-

Conformational Generation: Use tools like OMEGA (OpenEye) to generate up to 200 low-energy 3D conformations per molecule. Apply an energy window of 10 kcal/mol above the global minimum to capture all plausible bioactive states.

-

Feature Abstraction: Map explicit chemical functionalities into generalized 3D spheres. Assign an HBA sphere to the 8-methoxy oxygen and N1/N3 nitrogens, a Negative Ionizable (NI) sphere to the 4-carboxylic acid, and an Aromatic Ring (AR) sphere to the quinazoline core.

-

Iterative Superimposition: Align the active compounds using the 3 [3]. Extract the shared 3D arrangement of features present in >90% of active ligands.

-

Self-Validation (ROC Analysis): Screen the generated hypothesis against the decoy set. A valid model must successfully identify active molecules while excluding decoys, achieving a Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) of > 0.8.

Target Mapping & Biological Mechanisms

The 8-Methoxyquinazoline-4-carboxylic acid pharmacophore is highly versatile, mapping effectively to distinct biological targets.

Oncology: Aurora A Kinase Inhibition

Aurora A kinase is a critical regulator of the cell cycle. Overexpression leads to unstable chromosome content and carcinogenesis. Quinazoline-4-carboxylic acid derivatives act as potent ATP-competitive inhibitors. The quinazoline core anchors into the hydrophobic pocket, while the 4-carboxylic acid projects into the solvent-exposed area, providing a selectivity filter against other kinases (like Aurora B) [1].

Pharmacophore mapping and biological mechanism of Aurora A kinase inhibition.

Virology: Chikungunya Virus (CHIKV) nsP3 Macrodomain

Fragment-based drug design has identified the quinazoline-4-carboxylic acid scaffold as a primary binder to the CHIKV nsP3 macrodomain. The carboxylic acid mimics the phosphate groups of ADP-ribose, forming critical hydrogen bonds with main chain amide groups (e.g., G112 and Y114), while the pyrimidine ring interacts with the binding cleft [2].

Experimental Validation Protocols

To translate computational models into empirical data, robust in vitro assays are required. The following protocol ensures data integrity through built-in orthogonal controls.

Protocol 2: In Vitro Kinase Inhibitory Assay (Self-Validating)

Causality & Rationale: To prove that the 4-carboxylic acid drives target selectivity, we must test the compound against a panel of kinases. Including a pan-kinase inhibitor (Staurosporine) validates the assay's dynamic range, while a buffer-only well establishes the baseline luminescence.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock solution of the 8-Methoxyquinazoline-4-carboxylic acid derivative in 100% DMSO. Dilute to a final testing concentration of 10 µM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Incubation: Add 5 µL of Aurora A kinase enzyme (0.5 ng/µL) to a 384-well plate. Add 2.5 µL of the compound solution. Incubate at room temperature for 15 minutes to allow pre-binding of the pharmacophore to the active site.

-

Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic Protein).

-

Controls Integration:

-

Positive Control: 10 µM Staurosporine (Ensures assay is capable of detecting inhibition).

-

Negative Control: 1% DMSO in kinase buffer (Establishes 100% kinase activity).

-

-

Detection: After 60 minutes, add 10 µM of Kinase-Glo® Luminescent Reagent. The luminescence signal is directly proportional to the amount of ATP remaining (inversely proportional to kinase activity).

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Generate dose-response curves to determine the

values.

Quantitative Data Summary

The table below summarizes the biological efficacy of quinazoline-4-carboxylic acid derivatives based on their pharmacophoric features across different targets.

| Compound / Scaffold | Primary Target | Biological Activity ( | Key Pharmacophore Features | Reference |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | 168.78 µM (MCF-7 Cellular) / Active at 10 µM | C4-COOH (Solvent exposure), Quinazoline Core | [1] |

| 2-oxo-1H-quinazoline-4-carboxylic acid | CHIKV nsP3 Macrodomain | 23 µM | C4-COOH (Phosphate mimic), Pyrimidine H-bonding | [2] |

| 1-Quinazolin-4-yl-piperidine-4-carboxylic acid | Tubulin / General Kinases | Target-dependent | Quinazoline Core ( | [4] |

References

- Elsherbeny, M. H., et al. "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation." MDPI, 2024.

- Bassetto, M., et al. "Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design." PLOS One, 2021.

- Kutlushina, A., et al. "3D Ligand-Based Pharmacophore Modeling." Bio-protocol, 2020.

- BenchChem. "1-Quinazolin-4-yl-piperidine-4-carboxylic Acid: Scientific Research Applications." BenchChem Technical Guides, 2025.

Sources

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 2. Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design | PLOS One [journals.plos.org]

- 3. bio-protocol.org [bio-protocol.org]

Methodological & Application

Synthesis of 8-Methoxyquinazoline-4-carboxylic acid from 2-amino-3-methoxybenzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Retrosynthetic Rationale

Quinazoline-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors (e.g., Vandetanib analogs) and RNA polymerase I inhibitors[1]. The synthesis of 8-Methoxyquinazoline-4-carboxylic acid from 2-amino-3-methoxybenzoic acid (3-methoxyanthranilic acid) requires a highly regioselective, four-step linear sequence.

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and scalability. The C4 position of the quinazoline ring is highly electrophilic and prone to hydrolysis. Therefore, traditional nucleophilic aromatic substitution (

Mechanistic Pillars of the Workflow

-

Cyclocondensation: Anthranilic acid derivatives undergo cyclization with C1-donors (like formamidine acetate) to construct the quinazolin-4(3H)-one core[3]. Formamidine acetate is selected over neat formamide to allow for milder reflux conditions, preventing the thermal degradation of the electron-donating methoxy group[4].

-

Deoxychlorination: Conversion of the quinazolinone to 4-chloro-8-methoxyquinazoline is achieved using Phosphorus oxychloride (

). The addition of N,N-Diisopropylethylamine (DIPEA) is critical; it acts as an acid scavenger, preventing the acid-catalyzed cleavage of the 8-methoxy ether and buffering the highly reactive Vilsmeier-type intermediate. -

Palladium-Catalyzed Cyanation: The

bond at the C4 position is highly activated due to the -

Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid via a primary amide intermediate using aqueous sodium hydroxide, followed by acidic precipitation[1].

Synthetic Workflow & Mechanistic Visualizations

Figure 1: Four-step synthetic workflow from 2-amino-3-methoxybenzoic acid to the target carboxylic acid.

Figure 2: Catalytic cycle for the Pd-catalyzed cyanation of 4-chloro-8-methoxyquinazoline.

Quantitative Data Summary

Table 1: Reaction Parameters, Reagents, and Expected Yields

| Step | Transformation | Key Reagents & Equivalents | Solvent / Temp | Reaction Time | Expected Yield |

| 1 | Cyclocondensation | Formamidine acetate (1.5 eq) | Ethanol / 78 °C | 8 h | 85 - 90% |

| 2 | Deoxychlorination | Neat / 105 °C | 4 h | 80 - 85% | |

| 3 | Cyanation | DMF / 100 °C | 12 h | 70 - 75% | |

| 4 | Hydrolysis | NaOH (3.0 eq), then HCl (aq) | EtOH/H₂O / 80 °C | 4 h | 85 - 90% |

Note: Overall theoretical yield across the 4-step sequence is approximately 40-45%.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one

Rationale: Formamidine acetate acts as both the carbon and nitrogen source for the pyrimidine ring closure, reacting seamlessly with the anthranilic acid derivative[4].

-

Charge a 500 mL round-bottom flask with 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) and absolute ethanol (150 mL).

-

Add formamidine acetate (9.34 g, 89.7 mmol, 1.5 eq) to the stirring suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 8 hours. The reaction will transition from a suspension to a clear solution, followed by the precipitation of the product.

-

Cool the reaction mixture to 0 °C in an ice bath and stir for 1 hour to maximize precipitation.

-

Filter the solid via vacuum filtration, wash with cold ethanol (2 × 20 mL), and dry under vacuum at 50 °C to afford 8-methoxyquinazolin-4(3H)-one as a white/off-white solid.

Step 2: Synthesis of 4-Chloro-8-methoxyquinazoline

Rationale: The conversion of the tautomeric amide to an imidoyl chloride is driven by

-

Suspend 8-methoxyquinazolin-4(3H)-one (8.0 g, 45.4 mmol) in

(21.2 mL, 227 mmol, 5.0 eq) under a nitrogen atmosphere. -

Slowly add DIPEA (9.5 mL, 54.5 mmol, 1.2 eq) dropwise. Caution: Exothermic reaction.

-

Heat the mixture to 105 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove excess

. -

Carefully quench the resulting thick oil by pouring it over crushed ice (200 g) while stirring vigorously.

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with cold saturated

(aq) and brine, dry over anhydrous

Step 3: Synthesis of 8-Methoxyquinazoline-4-carbonitrile

Rationale: The highly activated C4-Cl bond undergoes rapid oxidative addition with Pd(0)[2]. Zinc cyanide provides a slow, controlled release of cyanide ions, preventing catalyst poisoning.

-

In a flame-dried Schlenk flask, dissolve 4-chloro-8-methoxyquinazoline (7.0 g, 35.9 mmol) in anhydrous DMF (70 mL).

-

Add Zinc cyanide (

) (2.53 g, 21.5 mmol, 0.6 eq) and degas the solution by bubbling nitrogen through it for 15 minutes. -

Quickly add Tetrakis(triphenylphosphine)palladium(0) (

) (2.07 g, 1.79 mmol, 0.05 eq). Seal the flask and heat to 100 °C for 12 hours. -

Cool to room temperature and quench with a 10% aqueous ammonia solution (50 mL) to complex the excess zinc salts.

-

Extract with Ethyl Acetate (3 × 100 mL). Wash the organics extensively with water (3 × 100 mL) to remove DMF, followed by brine.

-

Dry over

, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 8-methoxyquinazoline-4-carbonitrile.

Step 4: Synthesis of 8-Methoxyquinazoline-4-carboxylic acid

Rationale: Base-catalyzed hydrolysis converts the nitrile to a carboxylate salt. Subsequent acidification protonates the salt to yield the highly insoluble free carboxylic acid[1].

-

Suspend 8-methoxyquinazoline-4-carbonitrile (5.0 g, 27.0 mmol) in a mixture of Ethanol (50 mL) and Water (50 mL).

-

Add Sodium hydroxide pellets (3.24 g, 81.0 mmol, 3.0 eq).

-

Heat the mixture to 80 °C for 4 hours. The suspension will dissolve as the sodium carboxylate salt forms.

-

Cool the solution to room temperature and concentrate slightly under reduced pressure to remove the majority of the ethanol.

-

Cool the aqueous layer in an ice bath and slowly acidify using 2M HCl (aq) until the pH reaches 2.0. A thick precipitate will form.

-

Stir for 30 minutes at 0 °C, filter the solid, wash thoroughly with cold water, and dry under high vacuum at 60 °C for 12 hours to afford the final product, 8-Methoxyquinazoline-4-carboxylic acid .

References

1.[3]3 - evitachem.com 2.[4]4 - benchchem.com 3.[1]1 - acs.org 4.[2]2 - mdpi.com

Sources

Application Notes and Protocols for One-Pot Cyclization of 8-Methoxyquinazoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Derivatives of quinazoline are known to exhibit anticancer, anti-inflammatory, antiviral, and antihypertensive properties, among others. The specific substitution pattern on the quinazoline nucleus plays a critical role in modulating the pharmacological activity of these compounds. 8-Methoxyquinazoline-4-carboxylic acid, in particular, is a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. The development of efficient, one-pot synthetic protocols for this key intermediate is therefore of significant interest to the drug discovery and development community, as it streamlines the synthetic process, reduces waste, and accelerates the generation of novel drug candidates.

This document provides detailed application notes and proposed one-pot protocols for the synthesis of 8-Methoxyquinazoline-4-carboxylic acid, drawing upon established methodologies for the synthesis of related quinazoline derivatives.

Synthetic Strategies: A Comparative Overview

Two primary one-pot strategies are proposed for the synthesis of 8-Methoxyquinazoline-4-carboxylic acid, each with its own set of advantages and considerations.

-

Three-Component Cyclization from 2-Amino-3-methoxybenzoic Acid: This approach utilizes the commercially available 2-amino-3-methoxybenzoic acid as the starting material. The quinazoline ring is constructed in a single step by reacting the anthranilic acid derivative with a source of C2 and N3 atoms of the quinazoline ring. This method is convergent and allows for the direct incorporation of the desired substitution pattern from the outset.

-

Isatin-Based Three-Component Synthesis: This strategy involves the use of a substituted isatin, specifically 7-methoxyisatin, which undergoes in-situ hydrolysis to form a reactive intermediate. This intermediate then participates in a three-component reaction with an aldehyde and a nitrogen source (ammonium acetate) to yield the target quinazoline-4-carboxylic acid. This method has proven effective for the synthesis of various quinazoline-4-carboxylic acid derivatives.[1][2]

The choice between these strategies may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available (e.g., microwave reactors).

Protocol 1: Microwave-Assisted One-Pot Synthesis from 2-Amino-3-methoxybenzoic Acid

This protocol is based on the well-established method of synthesizing quinazolinones from anthranilic acids using a one-carbon source, adapted for the synthesis of the carboxylic acid derivative.[3][4] Microwave irradiation is employed to accelerate the reaction and improve yields.[3]

Reaction Principle

The reaction proceeds via the initial formation of a formamidine intermediate from the reaction of 2-amino-3-methoxybenzoic acid with formamide. Subsequent intramolecular cyclization and dehydration, promoted by the high temperature achieved under microwave irradiation, leads to the formation of the quinazoline ring.

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of 8-Methoxyquinazoline-4-carboxylic acid.

Detailed Protocol

Materials:

-

2-Amino-3-methoxybenzoic acid (1.0 eq)

-

Formamide (10-20 eq)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave reactor

-

Ethanol

-

Deionized water

Procedure:

-

To a 10 mL microwave reactor vial, add 2-amino-3-methoxybenzoic acid (e.g., 1.0 g, 5.98 mmol) and formamide (e.g., 10 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture with stirring at a constant temperature of 160 °C for 30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of ice-cold water and stir for 15 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with two portions of cold water (2 x 20 mL).

-

Recrystallize the solid from a mixture of ethanol and water to afford pure 8-Methoxyquinazoline-4-carboxylic acid.

-

Dry the purified product under vacuum.

Expected Outcome and Characterization

The expected product is a solid. Characterization should be performed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the quinazoline core and the methoxy and carboxylic acid groups.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O of the methoxy group).

Protocol 2: One-Pot Three-Component Synthesis from 7-Methoxyisatin

This protocol is an adaptation of a known one-pot method for synthesizing quinazoline-4-carboxylic acids from isatin derivatives.[1][2] It offers an alternative route that may be advantageous if 7-methoxyisatin is more readily available or provides higher yields for this specific target.

Reaction Principle

The reaction begins with the alkaline hydrolysis of 7-methoxyisatin to form the sodium salt of (2-amino-6-methoxyphenyl)-oxo-acetic acid in situ. This intermediate then undergoes a three-component condensation with an aldehyde (in this case, formaldehyde or a suitable equivalent) and ammonium acetate. The ammonium acetate serves as the nitrogen source for the N3 position of the quinazoline ring. The reaction proceeds through the formation of an imine, followed by cyclization and subsequent aromatization to yield the final product.

Reaction Mechanism

Caption: Proposed mechanism for the one-pot synthesis from 7-methoxyisatin.

Detailed Protocol

Materials:

-

7-Methoxyisatin (1.0 eq)

-

Sodium hydroxide (1.0 eq)

-

Formaldehyde (37% in water, 1.2 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol

-

Hydrochloric acid (2 M)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 7-methoxyisatin (e.g., 1.0 g, 5.64 mmol) in a solution of sodium hydroxide (e.g., 0.23 g, 5.75 mmol) in 10 mL of water.

-

Heat the mixture at reflux for 1 hour to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and add ethanol (20 mL).

-

To this solution, add ammonium acetate (e.g., 0.87 g, 11.28 mmol) and formaldehyde solution (e.g., 0.5 mL, 6.77 mmol).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with 2 M hydrochloric acid to a pH of approximately 3-4.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with cold water.

-

Recrystallize the solid from a suitable solvent such as an ethanol/water mixture.

-

Dry the purified product under vacuum.